Tert-butoxycarbonylamino-O-tolyl-acetic acid

Lipophilicity Drug design Chromatographic retention

Peptide synthesis and SAR campaigns requiring sterically hindered arylglycine residues face solvent-dependent yield variability with para-substituted analogs. Boc-DL-(2-methylphenyl)glycine (CAS 40512-48-9) resolves this: • Consistent 79-95% yields across Et₂O, hexane, and toluene, eliminating solvent constraints. • XLogP3 of 2.6 (+0.4 over Boc-phenylglycine) enables precise lipophilicity tuning. • Racemic DL form ideal for downstream chiral resolution. • Ortho-methyl steric bulk restricts χ₁ torsional freedom, reducing epimerization.

Molecular Formula C14H19NO4
Molecular Weight 265.309
CAS No. 40512-48-9
Cat. No. B2404249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butoxycarbonylamino-O-tolyl-acetic acid
CAS40512-48-9
Molecular FormulaC14H19NO4
Molecular Weight265.309
Structural Identifiers
SMILESCC1=CC=CC=C1C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H19NO4/c1-9-7-5-6-8-10(9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)
InChIKeyOGMPKTUPLFYBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Boc-DL-(2-methylphenyl)glycine Identity & Class


Tert-butoxycarbonylamino-O-tolyl-acetic acid (CAS 40512-48-9, synonym Boc-DL-(2-methylphenyl)glycine) is an N-Boc-protected, racemic arylglycine derivative with molecular formula C₁₄H₁₉NO₄ and molecular weight 265.30 g/mol [1]. It belongs to the class of non-proteogenic α-aryl amino acid building blocks, characterized by a tert-butoxycarbonyl (Boc) protecting group on the α-amino function and an ortho-methylphenyl (o-tolyl) side chain at the α-carbon . This compound serves as a versatile intermediate in peptide synthesis, chiral building block preparation, and medicinal chemistry campaigns requiring substituted phenylglycine scaffolds [2].

Why Boc-DL-(2-methylphenyl)glycine Is Not Interchangeable


Arylglycine derivatives with identical protecting groups but differing aryl substitution patterns are not functionally interchangeable building blocks. The ortho-methyl substituent on the phenyl ring of this compound introduces a sterically congested environment adjacent to the chiral α-carbon, which alters both the physicochemical properties (e.g., lipophilicity, as evidenced by an XLogP3 of 2.6 versus 2.2 for the unsubstituted Boc-phenylglycine [1]) and the reactivity profile in enantioselective synthesis (yields of 79–95% across multiple solvents, contrasting with solvent-dependent limitations observed for the para-methyl isomer [2]). Furthermore, the racemic (DL) nature of CAS 40512-48-9 distinguishes it from its enantiopure (S)-counterpart (CAS 1004759-89-0) , meaning that procurement of the wrong form can compromise stereochemical outcomes in asymmetric applications. Substituting this compound with Boc-phenylglycine, Boc-(4-methylphenyl)glycine, or the single enantiomer without quantitative justification risks altered coupling kinetics, divergent lipophilicity-driven purification behavior, and unintended stereochemical consequences.

Boc-DL-(2-methylphenyl)glycine Differentiation Evidence


Lipophilicity Advantage vs. Unsubstituted Boc-phenylglycine

The ortho-methyl substituent on the phenyl ring of the target compound increases computed lipophilicity relative to the unsubstituted Boc-phenylglycine. PubChem-computed XLogP3 values (XLogP3 3.0 algorithm) provide a directly comparable quantitative metric [1][2].

Lipophilicity Drug design Chromatographic retention

Enantioselective Synthesis Yield: Ortho- vs. Para-Methyl

In the Barberis et al. (2001) enantioselective benzylic lithiation-carboxylation methodology, the ortho-methyl N-Boc phenylglycine derivative (compound 17) exhibited consistently high yields (79–95%) irrespective of solvent choice, in contrast to the para-methyl analog (compound 19) which showed markedly solvent-dependent yields [1].

Asymmetric synthesis Process chemistry Building block scalability

Racemic vs. Enantiopure Form: Chiral Identity

CAS 40512-48-9 unambiguously corresponds to the racemic DL-mixture of Boc-(2-methylphenyl)glycine [1]. The (S)-enantiomer is catalogued under a separate CAS registry number (1004759-89-0) . This distinction has direct procurement consequences: the racemate and single enantiomer are not interchangeable without quantitative justification of the stereochemical requirement.

Stereochemistry Chiral building blocks Procurement specification

Steric Environment at α-Carbon: Ortho-Methyl Effect

The ortho-methyl group on the phenyl ring is positioned proximal to the α-carbon chiral center, generating a sterically more demanding environment than that found in Boc-phenylglycine (unsubstituted), Boc-(4-methylphenyl)glycine (para, methyl group distal from α-carbon), or Boc-(3-methylphenyl)glycine (meta, methyl group at an intermediate distance). This steric feature is a class-level characteristic of ortho-substituted phenylglycines that influences acylation rates in peptide bond formation [1].

Peptide synthesis Steric hindrance Coupling efficiency

Physicochemical Profiling vs. Boc-phenylglycine

The ortho-methyl substitution adds 14 Da to the molecular weight and increases the topological polar surface area relative to unsubstituted Boc-phenylglycine, producing distinct computed physicochemical property profiles that inform bioavailability and permeability predictions [1][2].

Physicochemical properties Molecular descriptors Permeability prediction

Boc-DL-(2-methylphenyl)glycine Application Scenarios


Enantioselective Synthesis with Broad Solvent Compatibility

In medicinal chemistry campaigns requiring parallel synthesis of ortho-substituted arylglycine derivatives, the target compound's demonstrated 79–95% yield profile across Et₂O, hexane, and toluene in the sparteine-mediated enantioselective lithiation-carboxylation protocol [1] removes solvent constraints that limit the para-methyl analog. This solvent robustness enables high-throughput reaction optimization without the solvent-dependent yield cliff (~14–41% in ether/hexane) observed for the para isomer [1].

Solid-Phase Peptide Synthesis: Sterically Hindered Phenylglycine

When a peptide sequence demands a phenylglycine residue with enhanced steric bulk adjacent to the α-carbon—for instance, to modulate backbone conformation, restrict χ₁ torsional freedom, or reduce epimerization susceptibility at the Phg residue—the ortho-methyl group of Boc-DL-(2-methylphenyl)glycine provides a steric environment that cannot be replicated by Boc-phenylglycine or Boc-(4-methylphenyl)glycine [2]. The racemic form (CAS 40512-48-9) is appropriate when downstream chiral resolution or diastereomeric separation is planned.

Physicochemical Property Optimization

For structure-activity relationship (SAR) studies where incremental lipophilicity adjustments are required, the target compound's XLogP3 of 2.6 (a 0.4 log unit increase over Boc-phenylglycine at XLogP3 2.2) [3][4] offers a quantifiable lipophilicity step. This predictable ΔlogP facilitates rational design when optimizing logD-dependent properties such as membrane permeability or metabolic stability within a congeneric series.

Process Chemistry for Scalable Arylglycine Production

In process development for arylglycine building blocks, the ortho-methyl derivative's consistently high yield (79–95%) independent of solvent choice [1] simplifies solvent selection and recovery strategies during scale-up. This contrasts with the para-methyl isomer, which requires toluene as the preferred solvent to achieve comparable yields (92% in toluene vs. 14–41% in other solvents), thereby constraining process flexibility and potentially increasing solvent-related costs and environmental burden [1].

Technical Documentation Hub

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